CPUY192018

Description

Structure

3D Structure

Properties

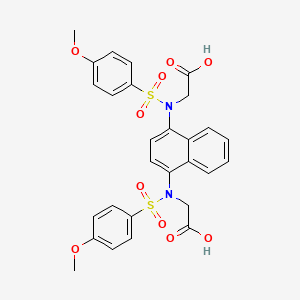

Molecular Formula |

C28H26N2O10S2 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |

InChI Key |

KWSIQJUNYMMCTB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPUY192018

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Potent Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction

CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3] Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. By competitively binding to Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription. This activation of the Nrf2-ARE pathway is central to the antioxidant and anti-inflammatory effects of this compound.[2][3]

The primary therapeutic effects of this compound stem from its ability to simultaneously bolster cellular antioxidant defenses and suppress inflammatory signaling pathways. In preclinical models, it has demonstrated protective effects in renal and retinal tissues against inflammatory and oxidative insults.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Source |

| IC50 | 0.63 µM | Not Specified | [1] |

| IC50 | 14.4 nM | Fluorescence Polarization Assay | [4] |

| Kd | 39.8 nM | Isothermal Titration Calorimetry | [4] |

Table 2: Dose-Dependent Upregulation of Nrf2 and Target Gene mRNA in HK-2 Cells by this compound

| Target Gene | Fold Increase at 10 µM this compound | Cell Line | Treatment Duration | Source |

| Nrf2 | 6.1-fold | HK-2 | 10 hours | [2] |

| HO-1 | 7.0-fold | HK-2 | 10 hours | [2] |

| NQO1 | 4.5-fold | HK-2 | 10 hours | [2] |

| GCLM | 5.7-fold | HK-2 | 10 hours | [2] |

Table 3: Effects of this compound on Antioxidant and Oxidative Stress Markers in HK-2 Cells

| Marker | Effect of this compound Pretreatment on LPS-induced Changes | Cell Line | Source |

| ROS Production | Inhibition | HK-2 | [1] |

| MDA Levels | Reduction | HK-2 | [1][2] |

| GSH/GSSG Ratio | Increase | HK-2 | [1][2] |

| SOD Activity | Significant Increase | HK-2 | [2] |

| GPx Activity | Significant Increase | HK-2 | [2] |

| CAT Activity | Significant Increase | HK-2 | [2] |

Table 4: In Vivo Effects of this compound in a Mouse Model of Chronic Renal Inflammation

| Parameter | Effect of this compound (5-20 mg/kg) | Outcome | Source |

| Body Weight Loss | Attenuated | Amelioration of disease phenotype | [1] |

| Histological Disease Scores | Reduced | Reduced kidney damage | [1] |

| Glomerular Pathological Changes | Improved | Reduced kidney damage | [1] |

| Nrf2 Pathway | Activated | Enhanced renal antioxidant capacity | [1] |

| Inflammatory Response | Inhibited | Reduced renal inflammation | [1] |

Signaling Pathways

The mechanism of action of this compound involves the modulation of two critical signaling pathways: the Keap1-Nrf2 antioxidant pathway and the NF-κB inflammatory pathway.

Activation of the Keap1-Nrf2 Pathway

This compound directly inhibits the Keap1-Nrf2 protein-protein interaction, preventing the Keap1-mediated ubiquitination and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2]

Inhibition of the NF-κB Signaling Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the production of reactive oxygen species (ROS) can activate the NF-κB signaling pathway.[2] This pathway is a key regulator of the inflammatory response. This compound, by activating the Nrf2 pathway, enhances the cellular antioxidant capacity, which in turn quenches ROS. This reduction in ROS levels prevents the activation of IκB kinase (IKK), the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the NF-κB p65 subunit.[1][2] As a result, the transcription of pro-inflammatory genes is suppressed.[2]

Experimental Protocols

In Vitro Studies with HK-2 Cells

1. Cell Culture and Treatment:

-

Human proximal tubular epithelial cells (HK-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 μg/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 10% CO2 atmosphere.[5]

-

For experiments, cells are pretreated with this compound (typically in the range of 0.1-10 µM) for a specified duration (e.g., 10 hours) before exposure to lipopolysaccharide (LPS) to induce an inflammatory response.[2][6]

2. Gene Expression Analysis (qRT-PCR):

-

HK-2 cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 10 hours.[2]

-

Total RNA is extracted, and cDNA is synthesized.

-

Quantitative real-time PCR is performed to measure the mRNA levels of Nrf2, HO-1, NQO1, and GCLM, with β-actin used as a normalization control.[2]

3. Western Blot Analysis:

-

Cells are treated with this compound for a specified time (e.g., 8 hours for Nrf2 downstream proteins, or for various time points to assess Nrf2 nuclear translocation).[4]

-

For NF-κB pathway analysis, cells are pretreated with this compound for 10 hours and then exposed to LPS (e.g., 200 ng/mL) for an additional 6 hours.[4]

-

Cell lysates (whole cell, cytoplasmic, and nuclear fractions) are prepared and subjected to SDS-PAGE and immunoblotting with specific antibodies against Nrf2, HO-1, NQO1, GCLM, p-IKKβ, p-IκBα, p-p65, and respective loading controls (e.g., β-actin, Histone).[2][4]

4. Measurement of Antioxidant Capacity and Oxidative Stress:

-

HK-2 cells are pretreated with this compound (e.g., 10 µM) for 10 hours, followed by LPS treatment (e.g., 200 ng/mL) for an additional 6 hours.[2][7]

-

The activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) are measured using commercially available kits.[2]

-

The ratio of reduced to oxidized glutathione (GSH/GSSG) and the levels of malondialdehyde (MDA) are determined to assess the antioxidant status and lipid peroxidation, respectively.[2]

-

Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like c-H2DCF-DA.[7]

5. Cell Viability and Apoptosis Assays:

-

To assess cytoprotective effects, HK-2 cells are pretreated with this compound (0.1-10 µM) for 10 hours, followed by exposure to LPS (e.g., 5 µg/mL) for an additional 12 hours. Cell viability is determined using the MTT assay.[6]

-

For apoptosis analysis, cells are treated similarly but for a shorter LPS exposure time (e.g., 8 hours), and apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.[6]

In Vivo Mouse Model of Chronic Renal Inflammation

1. Animal Model:

-

A mouse model of chronic renal inflammation is induced by repeated intraperitoneal injections of LPS.[1]

2. This compound Administration:

-

This compound is administered to mice via intraperitoneal injection at doses ranging from 5 to 20 mg/kg over a period of 8 weeks.[1]

3. Outcome Measures:

-

Body weight and histological scores of the kidneys are monitored to assess the therapeutic effect.[1]

-

Immunohistochemistry is performed on kidney sections to evaluate the expression and localization of Nrf2 and its target proteins (HO-1, NQO1, GCLM).

-

The activities of antioxidant enzymes (SOD, CAT, GPX), myeloperoxidase (MPO), and levels of MDA and the GSH/GSSG ratio in kidney homogenates are measured to assess renal antioxidant capacity and oxidative stress.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linc-KIAA1737–2 promoted LPS-induced HK-2 cell apoptosis by regulating miR-27a-3p/TLR4/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CPUY192018: A Potent Modulator of the Keap1-Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUY192018 is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with significant anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the molecular function, mechanism of action, and experimental validation of this compound. It is designed to serve as a resource for researchers and drug development professionals investigating novel therapeutics for inflammation-related and oxidative stress-driven diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the associated signaling pathways.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3] By disrupting the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2. This leads to the accumulation of Nrf2 and its translocation into the nucleus.[2][4]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[5][6] This binding initiates the transcription of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2] The upregulation of these genes constitutes the Nrf2-dependent antioxidant response, which plays a crucial role in protecting cells from oxidative stress.[2][7]

Furthermore, this compound has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This dual action of promoting antioxidant defense and suppressing inflammation makes this compound a promising candidate for further investigation in the context of various pathological conditions, including renal inflammation and retinal ischemia-reperfusion injury.[2][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description |

| IC50 | 0.63 µM | - | Concentration for 50% inhibition of the Keap1-Nrf2 protein-protein interaction.[1] |

| Nrf2 Nuclear Translocation | Concentration-dependent increase | HK-2 cells | This compound treatment (0-10 μM for 0-24 h) significantly increased the nuclear translocation and level of Nrf2.[1] |

| Downstream Gene Upregulation | Concentration-dependent increase | HK-2 cells | Increased mRNA and protein levels of Nrf2 target genes HO-1, NQO1, and GCLM with this compound treatment (0.1, 1, 10 μM).[4] |

| ROS Production | Inhibition | LPS-treated HK-2 cells | Pretreatment with this compound (0-10 μM for 16-24 h) inhibited LPS-induced ROS production.[1] |

| GSH/GSSG Ratio | Increase | LPS-treated HK-2 cells | Pretreatment with this compound significantly restored the LPS-induced decline in the GSH/GSSG ratio.[2] |

| NF-κB Pathway Inhibition | Inhibition | LPS-treated HK-2 cells | This compound inhibited the phosphorylation of IKKβ, IκBα, and NF-κB p65.[1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Chronic Renal Inflammation

| Parameter | Treatment Group | Result |

| Inflammatory Cytokines (IL-18, IL-1β, IL-6, TNF-α) | This compound (5-20 mg/kg, i.p.) + LPS | Significantly reduced serum levels compared to LPS-only group.[2] |

| Nitric Oxide (NO) | This compound (5-20 mg/kg, i.p.) + LPS | Significantly reduced serum levels compared to LPS-only group.[2] |

| Renal Oxidative Stress | This compound (5-20 mg/kg, i.p.) + LPS | Balanced renal oxidative stress by activating Nrf2.[2] |

| Glomerular Pathology | This compound (5-20 mg/kg, i.p.) + LPS | Ameliorated pathological alterations of the glomerulus.[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatments (In Vitro)

-

Cell Line: Human proximal tubular epithelial cells (HK-2) are commonly used.[2]

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]

-

This compound Treatment: A stock solution of this compound is prepared in a solvent like DMSO. For experiments, the stock is diluted to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM) in the cell culture medium. Cells are typically pretreated with this compound for a specified duration (e.g., 10 hours) before further challenges.[4]

-

LPS Challenge: To induce an inflammatory response and oxidative stress, cells are challenged with lipopolysaccharide (LPS) at a concentration such as 200 ng/mL for a defined period (e.g., 6 hours) following pretreatment with this compound.[4]

Western Blot Analysis

-

Objective: To quantify the protein levels of Nrf2, its downstream targets (HO-1, NQO1), and components of the NF-κB pathway (p-p65, p-IκBα, p-IKKβ).[4]

-

Protocol:

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a nuclear and cytoplasmic protein extraction kit is used.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane is then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like β-actin or Histone are used for normalization.[4]

-

Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To measure the mRNA expression levels of Nrf2 and its target genes (HO-1, NQO1, GCLM).[4]

-

Protocol:

-

RNA Extraction: Total RNA is extracted from the cells using an RNA extraction reagent (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene like β-actin used for normalization.[4]

-

Animal Studies (In Vivo)

-

Animal Model: A model of chronic renal inflammation can be induced in mice (e.g., C57BL/6) by repeated intraperitoneal injections of LPS.[2]

-

Treatment Protocol: this compound is administered to the mice, typically via intraperitoneal injection, at various dosages (e.g., 5, 10, 20 mg/kg) for the duration of the study (e.g., 8 weeks).[1]

-

Sample Collection and Analysis: At the end of the treatment period, blood and kidney tissues are collected.

-

Serum Analysis: Serum levels of inflammatory markers such as IL-18, IL-1β, IL-6, TNF-α, and NO are measured using ELISA kits.[2]

-

Histological Analysis: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess pathological changes in the glomerulus.[1]

-

Biochemical Analysis: Kidney tissue homogenates can be used for Western blot or qPCR analysis to assess the activation of the Nrf2 pathway and other relevant markers.[2]

-

Conclusion

This compound is a well-characterized inhibitor of the Keap1-Nrf2 protein-protein interaction that demonstrates significant potential as a therapeutic agent for diseases with underlying inflammatory and oxidative stress components. Its ability to activate the Nrf2-dependent antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway provides a multi-faceted approach to cytoprotection. The data and protocols summarized in this guide offer a solid foundation for further research and development of this compound and other molecules targeting this critical signaling nexus.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 6. Research Portal [iro.uiowa.edu]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CPUY192018: A Potent Inhibitor of the Keap1-Nrf2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CPUY192018, a small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for evaluating this compound and similar molecules.

Introduction to the Keap1-Nrf2 Pathway and this compound

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[1][2]

This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI.[1][2] Unlike electrophilic Nrf2 activators, this compound offers a more selective mechanism of action with a potentially lower risk of off-target effects.[2] By directly disrupting the Keap1-Nrf2 complex, this compound mimics the natural stress response, leading to the activation of the Nrf2-ARE pathway and subsequent upregulation of downstream target genes.[1][2] This activity confers protection against oxidative stress and inflammation, making this compound a promising therapeutic candidate for a variety of conditions, including inflammatory kidney disorders and retinal diseases.[1][4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's binding affinity to Keap1 and its cellular activity.

Table 1: In Vitro Binding Affinity of this compound to Keap1

| Assay Type | Parameter | Value (nM) | Reference |

| Fluorescence Polarization Assay | IC50 | 14.4 | [2] |

| Isothermal Titration Calorimetry | Kd | 39.8 | [2] |

| Unknown Assay | IC50 | 630 | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Description | Concentration | Effect | Reference |

| HK-2 (Human Kidney) | Nrf2 Protein Level and Nuclear Translocation | 10 µM | Significant increase | [1][2][5] |

| HK-2 (Human Kidney) | Nrf2-ARE Transcriptional Activity | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM mRNA | [6] |

| HK-2 (Human Kidney) | Cytoprotection against LPS-induced injury | 1 and 10 µM | Inhibition of ROS production, reduced MDA levels, increased GSH/GSSG ratio, inhibition of apoptosis and inflammatory cytokine secretion | [5] |

| HK-2 (Human Kidney) | Inhibition of NF-κB Pathway | 1 and 10 µM | Inhibited phosphorylation of IKKβ, IκBα, and NF-κB p65 | [5] |

| HREC (Human Retinal Endothelial Cells) | Nrf2 Protein Level and Nuclear Translocation | Not specified | Increased | [4] |

| HREC (Human Retinal Endothelial Cells) | Protection against oxidative stress and inflammation | Not specified | Protected cells | [4] |

| Macrophages | Nrf2 Activation and Inflammatory Suppression | Not specified | Activated Nrf2 and suppressed inflammatory response | [4] |

| NCM460 (Human Colon) | Cytoprotective Effects | Not specified | Showed cytoprotective effects | [7] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosing | Effect | Reference |

| LPS-induced mouse model of chronic renal inflammation | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Attenuated body weight loss, reduced histological disease scores, improved glomerular pathological changes, activated Nrf2 pathway, and inhibited inflammatory response | [5] |

| Mouse model of retinal ischemia-reperfusion injury | Systemic and topical administration | Rescued visual function | [4] |

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound

The following diagram illustrates the Keap1-Nrf2 signaling pathway under normal and stress conditions, and the intervention point of this compound.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Keap1-Nrf2 PPI Inhibitors

The following diagram outlines a typical experimental workflow for the identification and characterization of Keap1-Nrf2 PPI inhibitors like this compound.

Caption: A general experimental workflow for the evaluation of Keap1-Nrf2 inhibitors.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to screen for compounds that inhibit the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.

-

Materials:

-

Recombinant human Keap1 protein

-

Fluorescein-labeled peptide derived from the Nrf2 ETGE motif

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Test compound (this compound) serially diluted in DMSO

-

-

Procedure:

-

Add the fluorescently labeled Nrf2 peptide to the assay buffer to a final concentration that gives a stable and robust fluorescence polarization signal.

-

Add recombinant Keap1 protein to a final concentration that results in a significant increase in polarization upon binding to the fluorescent peptide.

-

Dispense the Keap1-peptide mixture into the wells of the microplate.

-

Add the test compound (this compound) at various concentrations to the wells. Include positive (no inhibitor) and negative (no Keap1) controls.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Materials:

-

Recombinant human Keap1 protein

-

This compound

-

ITC buffer (e.g., PBS, pH 7.4, with 5% DMSO)

-

ITC instrument

-

-

Procedure:

-

Prepare a solution of Keap1 protein in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer and load it into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of this compound into the Keap1 solution.

-

Record the heat change after each injection.

-

Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, n, and ΔH.

-

Western Blot for Nrf2 Stabilization and Nuclear Translocation

This protocol is used to assess the effect of this compound on the protein levels of Nrf2 in the cytoplasm and nucleus.

-

Materials:

-

Cell line of interest (e.g., HK-2 cells)

-

This compound

-

Cell lysis buffer and nuclear/cytoplasmic extraction kit

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (anti-Nrf2, anti-β-actin for cytoplasmic loading control, anti-Histone for nuclear loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the respective loading controls.

-

Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Gene Expression

This method is used to measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1, GCLM).

-

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., β-actin)

-

RT-qPCR instrument

-

-

Procedure:

-

Treat cells with this compound at various concentrations.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion

This compound is a well-characterized and potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its ability to activate the Nrf2 pathway in a targeted manner, leading to antioxidant and anti-inflammatory effects, has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the Keap1-Nrf2 axis and exploring the therapeutic potential of PPI inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models will be crucial for the clinical translation of this compound and similar compounds.

References

- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Keap1-Nrf2 interaction inhibitor | TargetMol [targetmol.com]

The Antioxidant Properties of CPUY192018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, a master regulator of the cellular antioxidant response. This leads to the upregulation of a broad spectrum of cytoprotective genes, thereby enhancing cellular defenses against oxidative stress. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy.

Core Mechanism of Action: Keap1-Nrf2 Pathway Inhibition

Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[1] Oxidative or electrophilic stress modifies key cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction and allows Nrf2 to accumulate and translocate to the nucleus.

This compound mimics the effect of oxidative stress by directly inhibiting the protein-protein interaction between Keap1 and Nrf2. This non-covalent inhibition stabilizes Nrf2, leading to its accumulation, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the transcriptional activation of a suite of antioxidant and detoxifying enzymes.

The inhibitory potency of this compound against the Keap1-Nrf2 protein-protein interaction has been quantified with an IC50 value of 0.63 µM .

Quantitative Analysis of Antioxidant Effects

The antioxidant activity of this compound has been demonstrated through the quantification of Nrf2 pathway activation and the resulting increase in cellular antioxidant capacity. The following tables summarize the key findings from in vitro studies using human kidney proximal tubular epithelial (HK-2) cells.

Table 1: Upregulation of Nrf2 and Nrf2-Targeted Genes by this compound in HK-2 Cells

| Gene | Treatment Concentration (µM) | mRNA Fold Increase (vs. Control) |

| Nrf2 | 10 | 6.1 |

| HO-1 | 10 | 7.0 |

| NQO1 | 10 | 4.5 |

| GCLM | 10 | 5.7 |

Data sourced from Lu et al., Redox Biology, 2019.[1]

Table 2: Enhancement of Antioxidant Enzyme Activity and Reduction of Oxidative Stress Markers in HK-2 Cells by this compound

| Parameter | Treatment Concentration (µM) | Outcome |

| Superoxide Dismutase (SOD) Activity | 10 | Increased |

| Glutathione Peroxidase (GSH-Px) Activity | 10 | Increased |

| Catalase (CAT) Activity | 10 | Increased |

| Malondialdehyde (MDA) Level | 10 | Decreased |

| GSH/GSSG Ratio | 10 | Increased |

Data sourced from Lu et al., Redox Biology, 2019.[1]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced Nrf2 activation.

Experimental Workflow for Assessing Antioxidant Properties

Caption: Workflow for evaluating this compound's antioxidant effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Lu et al. (2019) in Redox Biology, supplemented with standard laboratory procedures.

Cell Culture and Treatment

-

Cell Line: Human kidney proximal tubular epithelial cells (HK-2).

-

Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experimental purposes, HK-2 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (typically 0.1 to 10 µM) or vehicle (DMSO) for specified durations (e.g., 8, 10, or 24 hours) depending on the downstream application.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control HK-2 cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., a High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

-

qRT-PCR: The relative mRNA expression levels of Nrf2, HO-1, NQO1, and GCLM are quantified using a real-time PCR system and a SYBR Green-based detection method. The thermal cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as β-actin used for normalization.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, GCLM, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Antioxidant Capacity Assays

Commercial assay kits are typically used to measure the activities of antioxidant enzymes and the levels of oxidative stress markers.

-

Sample Preparation: HK-2 cells are treated with this compound, harvested, and lysed according to the specific instructions provided with each assay kit.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the oxidation of a chromogenic substrate.

-

Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is determined by measuring the rate of oxidation of glutathione.

-

Catalase (CAT) Activity Assay: CAT activity is assessed by monitoring the decomposition of hydrogen peroxide.

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TBARS) assay.

-

GSH/GSSG Ratio Assay: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is determined to assess the cellular redox state.

Conclusion

This compound is a potent activator of the Nrf2 antioxidant pathway. By inhibiting the Keap1-Nrf2 interaction, it significantly upregulates the expression of a wide array of antioxidant and cytoprotective genes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in conditions associated with oxidative stress.

References

A Technical Guide to the Anti-Inflammatory Effects of CPUY192018

Audience: Researchers, scientists, and drug development professionals.

Abstract

CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. By activating the Nrf2-antioxidant response element (ARE) pathway and inhibiting the pro-inflammatory NF-κB signaling cascade, this compound demonstrates significant therapeutic potential for inflammatory conditions, particularly those involving oxidative stress.[1][3][4] This document synthesizes key findings from in vitro and in vivo studies to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways

The primary anti-inflammatory effect of this compound stems from its ability to disrupt the Keap1-Nrf2 interaction. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5] this compound competitively binds to Keap1, preventing Nrf2 degradation.[3][6] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[1][5]

The activation of the Nrf2-ARE pathway results in the transcription of genes encoding antioxidant proteins (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)) and detoxification enzymes.[3][4][7] This enhanced antioxidant capacity counteracts the overproduction of reactive oxygen species (ROS), a key driver of inflammation.[1][3]

Concurrently, this compound diminishes inflammatory responses by hindering the ROS-mediated activation of the NF-κB pathway.[1] By reducing oxidative stress, this compound prevents the activation of IKKβ and the subsequent phosphorylation and degradation of IκBα. This keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][4]

Caption: Signaling pathways modulated by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both cellular and animal models. The data highlights its potency as a Keap1-Nrf2 PPI inhibitor and its downstream anti-inflammatory and antioxidant effects.

Table 1: In Vitro Efficacy of this compound in Human HK-2 Cells

| Parameter | Assay | Concentration | Result | Citation |

| Keap1-Nrf2 Inhibition | Fluorescence Polarization | - | IC₅₀: 0.63 µM | [2] |

| Nrf2 Pathway Activation | Western Blot | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM protein levels | [3][4] |

| qRT-PCR | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM mRNA levels | [4] | |

| Antioxidant Effects | ROS Assay | 10 µM | Inhibition of LPS-induced ROS production | [2] |

| (LPS-challenged) | MDA Assay | 10 µM | Reduction of LPS-induced MDA levels | [2] |

| GSH/GSSG Ratio | 10 µM | Increase in LPS-reduced GSH/GSSG ratio | [2] | |

| Anti-inflammatory Effects | ELISA / qRT-PCR | 1 - 10 µM | Significant reduction of LPS-induced IL-1β, IL-6, TNF-α, IL-18, NO | [4] |

| (LPS-challenged) | Western Blot | 1 - 10 µM | Inhibition of LPS-induced phosphorylation of IKKβ, IκBα, and NF-κB p65 | [2][4] |

| Cytoprotection | MTT Assay | 0.1 - 10 µM | Dose-dependent protection against LPS-induced cell damage | [4] |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Renal Inflammation Mouse Model

| Parameter | Model | Dosage (i.p.) | Duration | Result | Citation |

| Renal Protection | C57BL/6 Mice | 5 - 20 mg/kg | 8 weeks | Attenuated body weight loss and reduced histological disease scores | [2][3] |

| (LPS-induced) | 20 mg/kg | 8 weeks | Ameliorated glomerular pathological changes | [1][3] | |

| Nrf2 Activation | C57BL/6 Mice | 20 mg/kg | 8 weeks | Increased renal expression of Nrf2, HO-1, NQO1, GCLM | [3] |

| Antioxidant Effects | C57BL/6 Mice | 20 mg/kg | 8 weeks | Increased renal SOD, CAT, GPX activity; Increased GSH/GSSG ratio | [3] |

| (LPS-induced) | 20 mg/kg | 8 weeks | Reduced renal ROS and MDA levels | [3] | |

| Anti-inflammatory Effects | C57BL/6 Mice | 20 mg/kg | 8 weeks | Suppressed inflammatory responses in the kidney | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Model: LPS-Challenged HK-2 Cells

-

Cell Culture: Human proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment Protocol: Cells are pretreated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 10 hours. Following pretreatment, inflammation is induced by challenging the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL to 5 µg/mL) for an additional 6 to 12 hours, depending on the endpoint being measured.[4]

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear protein fractions are separated using a specialized kit.

-

Quantification & Separation: Protein concentration is determined by a BCA assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, p-IKKβ, p-IκBα, p-p65, and β-actin or Histone as loading controls.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from HK-2 cells using TRIzol reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Gene expression levels of Nrf2, HO-1, NQO1, and GCLM are normalized to a housekeeping gene like β-actin. The relative expression is calculated using the 2-ΔΔCt method.[4]

Animal Model of Chronic Renal Inflammation

-

Animals: Female C57BL/6 mice (6-8 weeks old) are used.[3]

-

Induction and Treatment: Chronic renal inflammation is induced by repeated intraperitoneal (i.p.) injections of LPS. Concurrently, treatment groups receive daily i.p. injections of this compound (5-20 mg/kg) for the study duration (e.g., 8 weeks).[2][3]

-

Endpoint Analysis: At the end of the study, kidneys are harvested for histological analysis (H&E staining), immunohistochemistry for Nrf2 pathway proteins, and biochemical assays to measure oxidative stress markers (MDA, ROS) and antioxidant enzyme activities (SOD, CAT).[3]

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a well-characterized Keap1-Nrf2 PPI inhibitor with potent anti-inflammatory and antioxidant properties. Its dual mechanism of activating the cytoprotective Nrf2 pathway while suppressing the pro-inflammatory NF-κB cascade provides a robust rationale for its therapeutic development. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in mitigating inflammation and oxidative stress. The detailed protocols provided herein offer a foundation for further research into this compound and other molecules in its class for the treatment of inflammatory diseases.

References

- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

CPUY192018 discovery and development

An In-depth Technical Guide to CPUY192018: A Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor

Executive Summary

This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3] Developed through the optimization of earlier compounds, this compound presents a promising therapeutic candidate for inflammation-related diseases by activating the Nrf2-dependent antioxidant pathway and concurrently inhibiting the NF-κB-mediated inflammatory response.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Introduction and Discovery

The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress, orchestrating the expression of a multitude of antioxidant and detoxification genes.[2][3][4] Under basal conditions, Keap1, acting as a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for polyubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.

Traditional Nrf2 activators are often electrophilic compounds that covalently modify reactive cysteine residues on Keap1.[2] While effective, this mechanism can lead to off-target effects due to the ubiquitous nature of cysteine in cellular proteins.[2] In contrast, a newer class of therapeutics aims to disrupt the Keap1-Nrf2 protein-protein interaction through non-covalent binding.[2] this compound emerged from such efforts, developed via medicinal chemistry-led solubility optimization of a precursor compound, CPUY192002.[2] This has resulted in a potent, non-covalent inhibitor with improved physicochemical properties suitable for in vivo evaluation.[2]

Mechanism of Action

This compound functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to Keap1, it competitively prevents the association of Keap1 with Nrf2. This disruption inhibits the Keap1-mediated ubiquitination and degradation of Nrf2, leading to the accumulation of newly synthesized Nrf2 in the cytoplasm.[2][5] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This action initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[2][3]

Furthermore, this compound has demonstrated the ability to suppress the pro-inflammatory NF-κB signaling pathway.[1][2] This dual activity—enhancing antioxidant defenses while actively reducing inflammation—positions this compound as a compelling candidate for diseases with complex inflammatory and oxidative stress pathologies.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action for this compound.

Preclinical Data

The therapeutic potential of this compound has been investigated in both in vitro and in vivo models, primarily focusing on renal inflammation.

In Vitro Efficacy

Studies were conducted using the human proximal tubular epithelial cell line, HK-2.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Result | Cell Line |

|---|---|---|---|

| Potency | Keap1-Nrf2 PPI Inhibition | IC₅₀ = 0.63 µM | N/A |

| Nrf2 Activation | Western Blot | Increased Nrf2 nuclear translocation and total protein levels (0-10 µM)[1] | HK-2 |

| Target Gene Upregulation | qRT-PCR & Western Blot | Dose-dependent increase in HO-1, NQO1, GCLM mRNA and protein (0.1-10 µM)[2] | HK-2 |

| Antioxidant Effects | Various Assays | Inhibited ROS production, reduced MDA levels, increased GSH/GSSG ratio (0-10 µM)[1] | HK-2 |

| Anti-inflammatory Effects | Western Blot & ELISA | Inhibited phosphorylation of IKKβ, IκBα, and NF-κB p65; reduced secretion of inflammatory cytokines (LPS-induced)[1][2] | HK-2 |

| Cytoprotection | MTT Assay | Protected against LPS-induced cytotoxicity[5] | HK-2 |

In Vivo Efficacy

The efficacy of this compound was evaluated in a lipopolysaccharide (LPS)-induced mouse model of chronic renal inflammation.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Renal Inflammation

| Parameter | Dosing Regimen | Result | Animal Model |

|---|---|---|---|

| Physiological | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Attenuated body weight loss compared to LPS-treated group[1] | Female C57BL/6 Mice |

| Histopathological | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Reduced histological disease scores and improved glomerular pathological changes[1][2] | Female C57BL/6 Mice |

| Target Engagement | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Activated the Nrf2 pathway, enhancing renal antioxidant capacity[1] | Female C57BL/6 Mice |

| Anti-inflammatory | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Inhibited the inflammatory response in the kidney[1][2] | Female C57BL/6 Mice |

Experimental Protocols

In Vitro Cell Culture and Treatments

Human proximal tubular epithelial cells (HK-2) were cultured under standard conditions. For experiments, cells were treated with varying concentrations of this compound (typically ranging from 0.1 to 10 µM) for specified durations (e.g., 8, 10, or 24 hours).[1][2] In inflammation models, cells were pretreated with this compound for 10 hours before being challenged with lipopolysaccharide (LPS) (e.g., 200 ng/mL or 5 µg/mL) for an additional 6 to 12 hours.[1][5]

Western Blot Analysis

Nuclear and cytoplasmic cell extracts were prepared from HK-2 cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, NQO1, GCLM, IKKβ, IκBα, NF-κB p65, Histone, and β-actin.[2][5] Histone and β-actin served as loading controls for the nuclear and cytosolic fractions, respectively.[5]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from HK-2 cells, and cDNA was synthesized. The mRNA levels of Nrf2, HO-1, NQO1, and GCLM were measured using qRT-PCR.[2] β-actin was used as an internal control for normalization.[5]

Animal Studies

Female C57BL/6 mice (6–8 weeks old) were used for the in vivo studies.[2] Chronic renal inflammation was induced by repeated intraperitoneal injections of LPS. Mice were concurrently treated with this compound (5-20 mg/kg, intraperitoneally) over an 8-week period.[1] Body weight was monitored, and at the end of the study, kidneys were collected for histological analysis (H&E, PAS, and Trichrome staining) and biochemical assays.[2] All animal procedures were conducted in accordance with approved institutional protocols.[2]

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Conclusion and Future Directions

This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI that has demonstrated significant therapeutic potential in preclinical models of renal inflammation.[2][3] Its dual mechanism of activating the Nrf2 antioxidant pathway while suppressing NF-κB-driven inflammation makes it an attractive candidate for further development.[1][2] Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear safety and dosing window for potential clinical trials. Investigating its efficacy in other chronic diseases characterized by oxidative stress and inflammation, such as cardiovascular or neurodegenerative disorders, could further broaden its therapeutic applications.[7] As of now, this compound stands as a significant advancement in the development of selective Nrf2 activators with a promising future in treating complex inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Core Mechanism of Action: Keap1-Nrf2 PPI Inhibition

An In-Depth Technical Guide on the Role of CPUY192018 in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of this compound in mitigating oxidative stress. This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI)[1]. By targeting this critical pathway, this compound enhances the endogenous antioxidant response, offering a promising therapeutic strategy for conditions associated with oxidative stress and inflammation[1][2].

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. This compound competitively disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation[1]. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes[1][2]. The result is an upregulation of antioxidant enzymes and other protective proteins, bolstering the cell's defense against oxidative insults[1]. This compound has a reported IC50 of 0.63 µM for the inhibition of the Keap1-Nrf2 PPI[3].

Signaling Pathway of this compound in Oxidative Stress

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and Nrf2 pathway activation in both in vitro and in vivo models.

In Vitro Effects of this compound in Human Kidney (HK-2) Cells

| Parameter | Concentration (µM) | Treatment Time | Result | Reference |

| Nrf2 Pathway Activation | ||||

| Nrf2 Protein Level | 0.1 - 10 | 8 h | Concentration-dependent increase | [4] |

| Nrf2 Nuclear Translocation | 10 | 2 - 8 h | Peak nuclear localization at 8 h | [4][5] |

| ARE Luciferase Activity | 0.01 - 20 | 12 h | Concentration-dependent increase | [2][5] |

| Antioxidant Gene Expression (mRNA) | ||||

| Nrf2 | 0.1 - 10 | 10 h | Significant increase at 5 and 10 µM | [2][4] |

| HO-1 | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |

| NQO1 | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |

| GCLM | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |

| Antioxidant Gene Expression (Protein) | ||||

| HO-1 | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |

| NQO1 | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |

| GCLM | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |

| Oxidative Stress Markers (LPS-induced) | ||||

| ROS Production | 0.1 - 10 | Pre-treatment | Concentration-dependent inhibition | [3] |

| MDA Levels | 0.1 - 10 | Pre-treatment | Concentration-dependent reduction | [3] |

| GSH/GSSG Ratio | 0.1 - 10 | Pre-treatment | Concentration-dependent increase | [3] |

In Vivo Effects of this compound in an LPS-Induced Mouse Model of Chronic Renal Inflammation

| Parameter | Dosage (mg/kg/day) | Treatment Duration | Result | Reference |

| Renal Oxidative Stress Markers | ||||

| SOD Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |

| CAT Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |

| GPx Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |

| GSH/GSSG Ratio | 5 - 20 | 8 weeks | Significantly increased | [2] |

| ROS Level | 5 - 20 | 8 weeks | Significantly decreased | [2] |

| MDA Level | 5 - 20 | 8 weeks | Significantly decreased | [2] |

| MPO Activity | 5 - 20 | 8 weeks | Significantly decreased (at 20 mg/kg) | [2] |

| Nrf2 Pathway Activation in Kidney Tissue | ||||

| Nrf2 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |

| HO-1 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |

| NQO1 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |

| GCLM Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatments

Human proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere. For experiments, cells were treated with various concentrations of this compound for the indicated times. In lipopolysaccharide (LPS)-induced injury models, cells were pre-treated with this compound for 10 hours before being exposed to LPS[4].

Western Blot Analysis

Cells or homogenized kidney tissues were lysed in RIPA buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, GCLM, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system[4].

Quantitative Real-Time RT-PCR (qRT-PCR)

Total RNA was extracted from HK-2 cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of target genes were normalized to β-actin[4].

Measurement of Oxidative Stress Markers

The activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), myeloperoxidase (MPO), and the levels of malondialdehyde (MDA) and the GSH/GSSG ratio in cell lysates or kidney homogenates were measured using commercially available assay kits according to the manufacturer's instructions[2]. Intracellular reactive oxygen species (ROS) levels were determined using a DCFH-DA fluorescent probe[2].

Animal Studies

An LPS-induced chronic renal inflammation mouse model was used to evaluate the in vivo efficacy of this compound. Mice were administered LPS via intraperitoneal injection to induce renal injury. This compound was administered daily by intraperitoneal injection at doses of 5, 10, or 20 mg/kg for the duration of the study. Body weight was monitored, and at the end of the experiment, kidneys were harvested for histological analysis and measurement of oxidative stress markers[2].

Experimental Workflow for In Vivo Studies

Conclusion

This compound is a potent activator of the Nrf2 antioxidant pathway through its targeted inhibition of the Keap1-Nrf2 protein-protein interaction. Both in vitro and in vivo studies have demonstrated its ability to upregulate a suite of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation. The data presented in this guide underscore the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases, particularly those affecting the kidneys. Further research and development of Keap1-Nrf2 PPI inhibitors like this compound are warranted to explore their full clinical applicability.

References

- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

CPUY192018: A Technical Guide to its Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1] This interaction is a critical component of the cellular defense against oxidative stress.[1] By disrupting the Keap1-Nrf2 interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, demonstrating significant cytoprotective effects against inflammatory and oxidative damage.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the cytoprotective actions of this compound.

Core Mechanism of Action: The Keap1-Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Keap1 acts as a cytoplasmic repressor of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[4][5] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[4] These genes encode for a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[1][3]

This compound functions as a direct inhibitor of the Keap1-Nrf2 PPI, mimicking the effects of cellular stress to activate the Nrf2-ARE pathway.[1] This leads to a significant upregulation of Nrf2 and its downstream target genes, thereby enhancing the cell's intrinsic antioxidant capacity and conferring protection against cellular damage.[1][3]

Quantitative Data on Cytoprotective Effects

The cytoprotective efficacy of this compound has been quantified in human proximal tubular epithelial (HK-2) cells challenged with lipopolysaccharide (LPS), a potent inducer of inflammation and oxidative stress.[1]

Table 1: Effect of this compound on Cell Viability in LPS-Treated HK-2 Cells

| Treatment Group | Concentration of this compound (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| LPS (5 µg/mL) | 0 | < 50 |

| LPS + this compound | 0.1 | Increased |

| LPS + this compound | 1 | Increased |

| LPS + this compound | 10 | 92 |

Data sourced from MTT assays. Pre-treatment with this compound for 10 hours was followed by a 12-hour exposure to LPS.[1][6]

Table 2: Effect of this compound on Apoptosis in LPS-Treated HK-2 Cells

| Treatment Group | Concentration of this compound (µM) | Apoptosis Rate (%) |

| Control | 0 | Normal |

| LPS (5 µg/mL) | 0 | ~42 |

| LPS + this compound | 10 | ~21 |

Data sourced from flow cytometry analysis using an FITC Annexin V Apoptosis Detection Kit. Pre-treatment with this compound for 10 hours was followed by an 8-hour exposure to LPS.[1][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HK-2 cells in their logarithmic growth phase are seeded in 96-well plates at a density to achieve 70-80% confluency and incubated overnight at 37°C with 5% CO₂.[1]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (0.1–10 µM) for 10 hours, followed by exposure to 5 µg/mL LPS for an additional 12 hours.[1][3]

-

MTT Incubation: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

-

Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The plate is shaken for 5 minutes at room temperature, and the absorbance is measured at 570 nm and 630 nm using a microplate reader.[1]

Apoptosis Assay (Flow Cytometry)

-

Cell Preparation: HK-2 cells are seeded in 6-well plates and treated with this compound for 10 hours before being exposed to 5 µg/mL LPS for an additional 8 hours.[1][3]

-

Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS.[1]

-

Staining: Apoptotic cells are detected using an FITC Annexin V Apoptosis Detection Kit according to the manufacturer's instructions. Briefly, cells are incubated in the dark for 15 minutes at room temperature in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]

-

Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[1]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action

Caption: Mechanism of this compound in activating the Nrf2-ARE pathway.

Diagram 2: Experimental Workflow for Assessing Cytoprotection

Caption: Workflow for evaluating this compound's cytoprotective effects.

Diagram 3: Interplay with the NF-κB Signaling Pathway

Caption: this compound diminishes inflammation by hindering ROS-mediated NF-κB activation.[1]

Conclusion

This compound represents a promising therapeutic agent with potent cytoprotective properties.[1] Its ability to specifically target the Keap1-Nrf2 PPI and activate the Nrf2-ARE signaling pathway provides a robust mechanism for combating cellular damage induced by oxidative stress and inflammation.[1][2] The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic for a range of diseases characterized by cellular stress and inflammatory responses.[1][7]

References

- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CPUY192018 (Keap1-Nrf2 Inhibitor) In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with a reported IC₅₀ of 0.63 µM.[1] By disrupting this interaction, this compound stabilizes and promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of a wide array of antioxidant, detoxification, and cytoprotective genes.[2][3][4] This compound has demonstrated significant anti-inflammatory and antioxidant activities in vitro, primarily studied in human proximal tubular epithelial (HK-2) cells.[1][5]

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of this compound. The primary mechanism involves the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway and the subsequent inhibition of inflammatory pathways, such as NF-κB.[2][5]

Mechanism of Action: Keap1-Nrf2 and NF-κB Signaling

Under basal conditions, Keap1 acts as an adaptor for an E3 ubiquitin ligase complex, targeting Nrf2 for polyubiquitination and subsequent proteasomal degradation.[2] This keeps cellular levels of Nrf2 low. This compound competitively binds to Keap1, disrupting the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its accumulation in the cytoplasm and translocation into the nucleus.[2][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of various cytoprotective enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).[2][7]

Furthermore, in inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to diminish the inflammatory response by inhibiting the activation of the NF-κB pathway, which is often mediated by reactive oxygen species (ROS).[2][5]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in in vitro studies using human HK-2 kidney cells.

Table 1: Effect of this compound on Nrf2 Pathway Activation in HK-2 Cells

| Assay | Concentration (µM) | Treatment Time | Observed Effect | Reference |

|---|---|---|---|---|

| Nrf2 Protein Levels | 0.1 - 10 | 8 hours | Concentration-dependent increase in total Nrf2 protein. | [7] |

| Nrf2 Nuclear Translocation | 10 | 2 - 8 hours | Peak nuclear Nrf2 levels observed at 8 hours. | [6] |

| mRNA Expression (qRT-PCR) | 0.1 - 10 | 10 hours | Concentration-dependent increase in Nrf2, HO-1, NQO1, and GCLM mRNA. | [7] |

| Protein Expression (Western Blot) | 0.1 - 10 | 8 hours | Concentration-dependent increase in HO-1, NQO1, and GCLM proteins. | [7] |

| ARE Luciferase Activity | 0.01 - 20 | 12 hours | Concentration-dependent increase in ARE-driven luciferase activity. |[6] |

Table 2: Cytoprotective and Anti-inflammatory Effects of this compound in LPS-Challenged HK-2 Cells

| Assay | This compound Pre-treatment | LPS Challenge | Observed Effect | Reference |

|---|---|---|---|---|

| Cell Viability (MTT) | 0.1 - 10 µM for 10h | 5 µg/mL for 12h | Concentration-dependent protection against LPS-induced cell death. | [7] |

| Apoptosis (Flow Cytometry) | 10 µM for 10h | 5 µg/mL for 8h | Significant reduction in LPS-induced apoptosis. | [7] |

| Inflammatory Cytokines | 10 µM for 10h | 200 ng/mL for 6h | Reduced production of IL-18, IL-1β, IL-6, TNF-α, and NO. | [7] |

| NF-κB Pathway Proteins | 10 µM for 10h | 200 ng/mL for 6h | Inhibited LPS-induced phosphorylation of IKKβ, IκBα, and p65. | [1][7] |

| Antioxidant Capacity | 10 µM for 10h | 200 ng/mL for 6h | Increased GSH/GSSG ratio and activities of SOD, CAT, and GPx; reduced MDA. |[2] |

Experimental Workflow

The general workflow for in vitro evaluation of this compound involves cell culture, compound treatment, optional inflammatory challenge, and subsequent analysis using various biochemical and molecular biology techniques.

Caption: General in vitro experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Cell Culture and Treatment

-

Cell Line: Human proximal tubular epithelial cells (HK-2).

-

Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed HK-2 cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere and grow to 70-80% confluency.

-